Cas no 1260607-93-9 (Fmoc-2,4-difluoro-L-homophenylalanine)

Fmoc-2,4-difluoro-L-homophenylalanine is a fluorinated amino acid derivative commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection under mild basic conditions, facilitating efficient peptide chain elongation. The incorporation of difluorinated aromatic rings enhances metabolic stability and bioavailability in peptide-based therapeutics. This compound is valuable for modifying peptide backbones to improve binding affinity and resistance to enzymatic degradation. Its high purity and consistent performance make it suitable for research and pharmaceutical applications requiring precise structural modifications. Proper handling under anhydrous conditions is recommended to maintain stability.
Fmoc-2,4-difluoro-L-homophenylalanine structure
1260607-93-9 structure
Product Name:Fmoc-2,4-difluoro-L-homophenylalanine
CAS No:1260607-93-9
MF:C25H21F2NO4
MW:437.43535399437
CID:5039806
PubChem ID:72208880
Update Time:2025-05-21

Fmoc-2,4-difluoro-L-homophenylalanine Chemical and Physical Properties

Names and Identifiers

    • Fmoc-2,4-difluoro-L-homophenylalanine
    • AB34222
    • (S)-4-(2,4-DIFLUORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-BUTYRIC ACID
    • 1260607-93-9
    • Fmoc-2,4-Difluoro-L-Homophe
    • E74368
    • (2S)-4-(2,4-difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
    • (2S)-4-(2,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
    • MFCD07372300
    • CS-0188067
    • BS-45464
    • Inchi: 1S/C25H21F2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1
    • InChI Key: WHMGZFGSXUFZQY-QHCPKHFHSA-N
    • SMILES: FC1C=C(C=CC=1CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Computed Properties

  • Exact Mass: 437.14386448g/mol
  • Monoisotopic Mass: 437.14386448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 640
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.2
  • Topological Polar Surface Area: 75.6

Fmoc-2,4-difluoro-L-homophenylalanine Pricemore >>

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Fmoc-2,4-difluoro-L-homophenylalanine Suppliers

Amadis Chemical Company Limited
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(CAS:1260607-93-9)Fmoc-2,4-difluoro-L-homophenylalanine
Order Number:A1220602
Stock Status:in Stock
Quantity:50mg/100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:29
Price ($):181/253/381/922
Email:sales@amadischem.com

Additional information on Fmoc-2,4-difluoro-L-homophenylalanine

Introduction to Fmoc-2,4-difluoro-L-homophenylalanine (CAS No 1260607-93-9)

Fmoc-2,4-difluoro-L-homophenylalanine, with the chemical compound identifier CAS No 1260607-93-9, is a specialized amino acid derivative widely utilized in the field of peptide synthesis and pharmaceutical research. This compound features a unique structural configuration, incorporating both Fmoc (fluorenylmethyloxycarbonyl) protective group and fluorine atoms at the 2 and 4 positions of the phenyl ring, which significantly influences its reactivity and applications in synthetic chemistry.

The Fmoc group is a critical component in solid-phase peptide synthesis (SPPS), providing an efficient and stable protective mechanism for the amino group during sequential coupling reactions. The introduction of fluorine atoms at the 2 and 4 positions of the phenylalanine backbone enhances the molecule's electronic properties, making it particularly valuable in designing peptides with altered physicochemical characteristics. These modifications can lead to improved solubility, stability, and bioavailability of peptide-based drugs.

In recent years, there has been growing interest in fluorinated amino acids due to their potential in modulating enzyme activity and binding interactions. Studies have demonstrated that the presence of fluorine atoms can influence the conformational flexibility and binding affinity of peptides, making them promising candidates for drug development. For instance, Fmoc-2,4-difluoro-L-homophenylalanine has been explored in the synthesis of peptidomimetics aimed at targeting specific biological pathways.

One notable application of this compound is in the development of protease inhibitors. Proteases play a crucial role in various physiological processes, and their inhibition is often a key strategy in treating diseases such as cancer and infectious disorders. The unique structural features of Fmoc-2,4-difluoro-L-homophenylalanine allow for the design of peptides with enhanced binding affinity to target proteases. Research has shown that fluorinated peptides can exhibit improved resistance to enzymatic degradation, thereby increasing their therapeutic efficacy.

The use of Fmoc-2,4-difluoro-L-homophenylalanine in peptide synthesis also aligns with the broader trend toward green chemistry and sustainable practices. The Fmoc group facilitates orthogonal deprotection conditions, allowing for more efficient synthesis with reduced waste generation. Additionally, the incorporation of fluorine atoms can lead to more stable intermediates, minimizing side reactions and improving overall yields.

Recent advancements in computational chemistry have further enhanced the utility of fluorinated amino acids like Fmoc-2,4-difluoro-L-homophenylalanine. Molecular modeling studies have revealed insights into how fluorine substitution affects peptide interactions with biological targets. These insights are invaluable for rational drug design, enabling researchers to predict and optimize peptide properties before experimental synthesis.

In conclusion, Fmoc-2,4-difluoro-L-homophenylalanine (CAS No 1260607-93-9) represents a significant advancement in peptide chemistry. Its unique structural features and versatile applications make it a valuable tool for researchers developing novel therapeutic agents. As our understanding of fluorinated compounds continues to grow, we can expect even more innovative uses for this compound in the future.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1260607-93-9)Fmoc-2,4-difluoro-L-homophenylalanine
A1220602
Purity:99%/99%/99%/99%
Quantity:50mg/100mg/250mg/1g
Price ($):181/253/381/922
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